molecular formula C14H16N2 B6140784 N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine

N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine

Cat. No. B6140784
M. Wt: 212.29 g/mol
InChI Key: QFYLUSHTNIEUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine, also known as MPMP, is a chemical compound that has been widely studied for its potential therapeutic applications in the field of neuroscience. MPMP is a selective and potent agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the brain and other tissues.

Mechanism of Action

N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine acts as a selective and potent agonist of the TAAR1 receptor, which is expressed in the brain and other tissues. TAAR1 agonists have been shown to modulate dopaminergic and serotonergic neurotransmission in the brain, which are implicated in a variety of neurological disorders. N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine has been shown to increase dopamine and serotonin release in the prefrontal cortex and striatum, which are regions of the brain involved in reward processing and motivation.
Biochemical and Physiological Effects:
N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its effects on neurotransmitter release, N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine has been shown to increase cAMP levels in the brain, which is a second messenger that is involved in a variety of cellular processes. N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine has also been shown to increase locomotor activity in animal models, which is consistent with its effects on dopamine and serotonin neurotransmission.

Advantages and Limitations for Lab Experiments

One advantage of N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine as a research tool is its selectivity and potency as a TAAR1 agonist. This allows researchers to study the specific effects of TAAR1 activation in the brain without the confounding effects of other neurotransmitter systems. However, one limitation of N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine is its potential to induce hyperthermia and motor dysfunction in animal models at high doses. Careful dosing and monitoring is necessary to avoid these side effects.

Future Directions

There are several future directions for research on N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine and TAAR1 agonists. One direction is to investigate the potential therapeutic applications of TAAR1 agonists in neurological disorders such as schizophrenia and depression. Another direction is to elucidate the downstream signaling pathways of TAAR1 activation in the brain. Finally, the development of more selective and potent TAAR1 agonists may lead to the development of novel therapeutics for neurological disorders.

Synthesis Methods

The synthesis of N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine involves the reaction of N-methyl-4-pyridinemethanamine with benzaldehyde in the presence of an acid catalyst. The resulting product is then purified by recrystallization. The synthesis of N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine has been well-established in the literature and can be easily reproduced in a laboratory setting.

Scientific Research Applications

N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine has been studied for its potential therapeutic applications in a variety of neurological disorders, including schizophrenia, depression, and drug addiction. TAAR1 agonists have been shown to modulate dopaminergic and serotonergic neurotransmission in the brain, which are implicated in these disorders. N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.

properties

IUPAC Name

N-methyl-1-phenyl-N-(pyridin-4-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-16(11-13-5-3-2-4-6-13)12-14-7-9-15-10-8-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYLUSHTNIEUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5423309

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